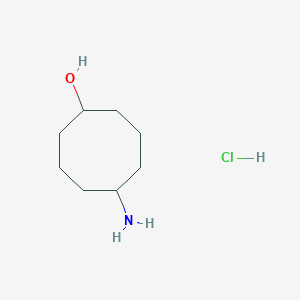
5-Aminocyclooctanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminocyclooctanol hydrochloride is a chemical compound with the CAS Number: 1259436-91-3 . It has a molecular weight of 179.69 and its IUPAC name is 5-aminocyclooctan-1-ol hydrochloride . The compound is a solid at room temperature .
Molecular Structure Analysis
The InChI code for 5-Aminocyclooctanol hydrochloride is 1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.Physical And Chemical Properties Analysis
5-Aminocyclooctanol hydrochloride is a solid at room temperature . It has a molecular weight of 179.69 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Scientific Research Applications
Chemical Synthesis and Molecular Structure
The research on 5-Aminocyclooctanol hydrochloride encompasses its synthesis and molecular structure analysis, contributing to the broader field of chemical synthesis and understanding of molecular frameworks. A study by Duggan, Hitchcock, and Young (2005) focused on the synthesis of bicyclic lactams, including derivatives of 5-Aminocyclooctanol, to serve as constraints for external beta-turns in peptides, highlighting its utility in designing peptide mimetics and drug development (Duggan, Hitchcock, & Young, 2005). This research provides insights into the structural characteristics and potential applications in designing biologically active compounds.
Material Science and Nanotechnology
In material science and nanotechnology, 5-Aminocyclooctanol hydrochloride derivatives have been explored for novel applications. For instance, Lei et al. (2019) demonstrated the synthesis of porous and hollow CuO/ZnO photocatalysts using a zeolite imidazolate framework (ZIF-8) as the initial material, where the characteristic features of the synthesized material, potentially including derivatives of 5-Aminocyclooctanol, showed enhanced photocatalytic performance in the degradation of tetracycline hydrochloride in water (Lei et al., 2019). This research underscores the significance of such chemical compounds in developing environmentally friendly solutions for water purification.
Pharmacological and Biomedical Applications
5-Aminocyclooctanol hydrochloride and its analogs have been explored in various pharmacological and biomedical contexts. For example, Bunch et al. (2003) reported on the design, synthesis, and evaluation of conformationally restricted analogs of glutamic acid, aiming to mimic the folded Glu conformation for potential pharmacological applications (Bunch et al., 2003). Although not directly mentioning 5-Aminocyclooctanol, such research highlights the broader scope of utilizing complex bicyclic compounds in drug discovery and development processes.
Environmental Science
In environmental science, studies have explored the behavior and fate of chemicals similar to 5-Aminocyclooctanol hydrochloride in various ecosystems. Francisco et al. (2017) evaluated the environmental behavior of aminocyclopyrachlor, a compound with potential structural similarities, assessing its mineralization and bound residue formation in tropical soils (Francisco et al., 2017). This research contributes to understanding the environmental impact and degradation pathways of such compounds, which is crucial for assessing their ecological safety and designing environmentally sustainable chemical applications.
Safety and Hazards
properties
IUPAC Name |
5-aminocyclooctan-1-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c9-7-3-1-5-8(10)6-2-4-7;/h7-8,10H,1-6,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJMZWJBLNEMJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCCC(C1)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminocyclooctanol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-methylbenzyl)-3-oxo-2,3,6,7-tetrahydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778432.png)
![2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-methylacetamide](/img/structure/B2778433.png)
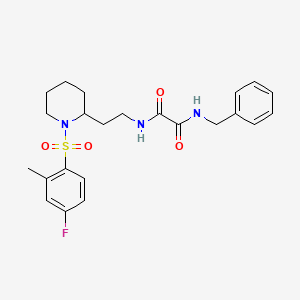
![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)acetamide](/img/structure/B2778435.png)

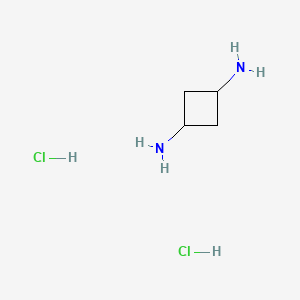

![tert-butyl 4-[[(2S)-1-[(4-methoxyphenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]piperidine-1-carboxylate](/img/structure/B2778445.png)
![N,2-Dimethyl-N-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]propanamide](/img/structure/B2778446.png)
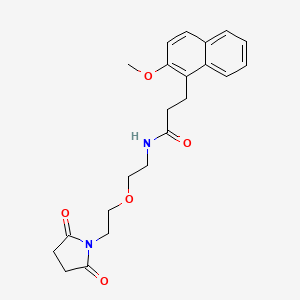
![1-Methyl-1H-benzo[d][1,2,3]triazole-4-carbaldehyde](/img/structure/B2778449.png)
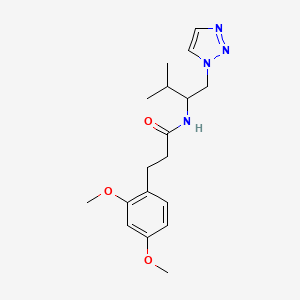
![1,1-Bis(4-fluorophenyl)-2-{[(3-methoxyphenyl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B2778452.png)
![N-(3-acetylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2778453.png)